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Compound of Interest

2-(Benzyloxy)-5-bromo-3-
Compound Name:
methoxypyridine

Cat. No.: B8124412

Get Quote

Executive Summary

Compound Name: 2-(Benzyloxy)-5-bromo-3-methoxypyridine CAS Registry Number:
1887247-39-3 Molecular Formula:

Molecular Weight: 294.15 g/mol [1]

This halogenated pyridine derivative serves as a critical intermediate in the synthesis of
complex pharmaceutical agents, particularly SGLTZ2 inhibitors and PDE10A inhibitors. Its
structural utility lies in the orthogonal reactivity of its substituents: the 5-bromo group allows for
palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-benzyloxy
group acts as a robust protecting group that can be removed to reveal a 2-pyridone or 2-
hydroxypyridine moiety.

Spectroscopic Profile

The following data represents the consensus spectroscopic signature for high-purity (>95%)
material.
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Nuclear Magnetic Resonance ( H NMR)

Solvent:
(Chloroform-d) Frequency: 400 MHz
The

H NMR spectrum is characterized by two distinct aromatic regions: the pyridine ring protons
(showing meta-coupling) and the phenyl ring protons (multiplet).
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Chemical Coupling
Proton Shift ( o ) Constant ( Structural
. Multiplicity Integration .
Assignment Insight
» PpmM) , HZ)

Deshielded
by adjacent

Pyridine H-6 7.95-8.05 Doublet (d) 1H Nitrogen;
characteristic
of C6-H.

Shielded
relative to H-
6 due to
Pyridine H-4 7.28-7.32 Doublet (d) 1H ortho-
methoxy
electron

donation.

Overlapping
aromatic
) signals from
Phenyl (Ph) 7.35-7.48 Multiplet (m) 5H -
the benzyl

protecting

group.

Deshielded
singlet typical

Benzylic 542-548  Singlet (s) oH i of

-benzyl

methylene.

Characteristic
sharp singlet

Methoxy 3.85-13.89 Singlet (s) 3H - for methoxy
on an

aromatic ring.
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Analyst Note: The coupling constant of

Hz between H-4 and H-6 is diagnostic of meta-substitution on the pyridine ring,
confirming the 2,3,5-substitution pattern.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI)
e Molecular lon (
): The spectrum exhibits a characteristic 1.1 doublet signal due to the
and
isotopes.
o 294.0 (
isotope)
o 296.0 (
isotope)
o Fragmentation Pattern:
o 91: Tropylium ion (
), dominant base peak indicating the presence of a benzyl group.

o Loss of Benzyl: Fragment at

Infrared Spectroscopy (FT-IR)
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Method: KBr Pellet or ATR (Thin Film)

Wavenumber (

Assignment Functional Group
)
3030 — 3060 Phenyl/Pyridine C-H stretch
2940 — 2960 Methoxy/Benzylic C-H stretch
1580 — 1600 Pyridine ring skeletal vibrations
Aryl alkyl ether stretch
1240 - 1260
(Methoxy)
Mono-substituted benzene
690 — 750

(Benzyl)

Experimental Protocols & Synthesis

The synthesis of 2-(benzyloxy)-5-bromo-3-methoxypyridine typically proceeds via a
nucleophilic aromatic substitution (

) followed by electrophilic aromatic substitution (Bromination).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials
to the target compound.

2-Chloro-3-methoxypyridine

Intermediate:
e 2-(Benzyloxy)-3-methoxypyridine Step 2: Bromination
/~ Benzyl Alcohol \\)‘ o \
‘. NaH,DMF,0°CtoRT . L mmmmmm——— Target:
_______________ 7" N-Bromosuccinimide (NBS) ‘\\). i1 2-(Benzyloxy)-5-bromo-3-methoxypyridine
‘\ Acetonitrile, RT -

Click to download full resolution via product page
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Figure 1: Two-step synthetic route leveraging orthogonal directing groups.

Detailed Methodology
Step 1: Synthesis of 2-(Benzyloxy)-3-methoxypyridine

e Reaction Type: Nucleophilic Aromatic Substitution (

).

+ Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack by the
adjacent nitrogen. The 3-methoxy group provides minimal steric hindrance.

e Protocol:

o Charge a flame-dried flask with sodium hydride (NaH) (1.2 equiv, 60% dispersion in oil)
and anhydrous DMF.

o Cool to 0°C and add benzyl alcohol (1.1 equiv) dropwise. Stir for 30 min to generate the

alkoxide.
o Add 2-chloro-3-methoxypyridine (1.0 equiv) dissolved in DMF.

o Warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC (Hexane:EtOAc
4:1).

o Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

o

Purification: Flash column chromatography.

Step 2: Selective Bromination at C-5

o Reaction Type: Electrophilic Aromatic Substitution (EAS).

» Rationale: The 2-benzyloxy and 3-methoxy groups are electron-donating. The 2-benzyloxy
group directs ortho/para, but the ortho (C3) is blocked. The para position (C5) is
electronically favored and sterically accessible.
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e Protocol:
o Dissolve 2-(benzyloxy)-3-methoxypyridine (1.0 equiv) in acetonitrile (MeCN).

o Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C to avoid poly-
bromination.

o Stir at RT for 2-3 hours.
o Workup: Remove solvent in vacuo. Redissolve in DCM and wash with water.

o Validation: Check NMR for the disappearance of the C5-H signal and the collapse of the
H-4/H-5/H-6 coupling pattern to a simple meta-doublet pair.

Structural Analysis & Logic
Regiochemistry Validation

The placement of the bromine at the 5-position is critical and can be validated via NOE
(Nuclear Overhauser Effect) NMR experiments:

« Irradiation of Methoxy (
3.85): Should show NOE enhancement of the H-4 proton (
7.30).

e Irradiation of Benzylic

(

5.45): Should show NOE enhancement of the phenyl protons and potentially H-3 (if it were
present), but since C3 is substituted, this confirms the ether linkage.

e H-4 vs H-6: H-4 is a doublet (

Hz) and shows NOE with the methoxy group. H-6 is a doublet (

Hz) but is significantly downfield (
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8.0 ppm) due to the ring nitrogen anisotropy and lack of immediate electron-donating
neighbors compared to H-4.

Electronic Effects
e 3-Methoxy Group: Acts as a
-acceptor but
-donor. It shields the C2 and C4 positions.

e 2-Benzyloxy Group: Strong

-donor, activating the ring for electrophilic attack at C5.

e 5-Bromo Group: Weakly deactivating but directs ortho/para in subsequent couplings. In this
molecule, it serves as the electrophilic handle for cross-coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8124412/docs#technical-guide-spectroscopic-
characterization-of-2-benzyloxy-5-bromo-3-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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